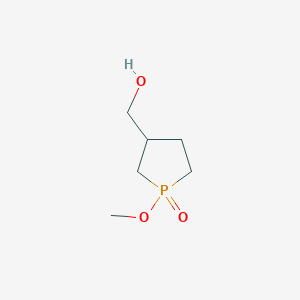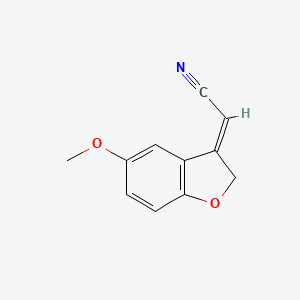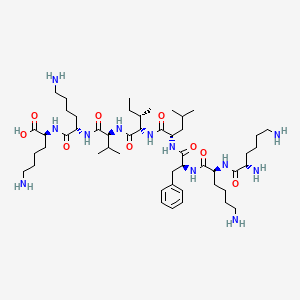![molecular formula C23H23N5O B12582710 2-Ethoxy-N-methyl-6-{(E)-[2-(methylamino)phenyl]diazenyl}acridin-9-amine CAS No. 578709-85-0](/img/structure/B12582710.png)
2-Ethoxy-N-methyl-6-{(E)-[2-(methylamino)phenyl]diazenyl}acridin-9-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-N-methyl-6-{(E)-[2-(methylamino)phenyl]diazenyl}acridin-9-amine is a complex organic compound with potential applications in various scientific fields. This compound features an acridine core, which is known for its biological activity and utility in medicinal chemistry.
Méthodes De Préparation
The synthesis of 2-Ethoxy-N-methyl-6-{(E)-[2-(methylamino)phenyl]diazenyl}acridin-9-amine typically involves multiple steps, including the formation of the acridine core and subsequent functionalization. Common synthetic routes may include:
Formation of the Acridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the ethoxy and methylamino groups, often through nucleophilic substitution or diazotization reactions.
Industrial Production: Large-scale production may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and controlled environments.
Analyse Des Réactions Chimiques
2-Ethoxy-N-methyl-6-{(E)-[2-(methylamino)phenyl]diazenyl}acridin-9-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions are commonly used.
Major Products: Depending on the reaction, products can include quinones, amines, and substituted acridines.
Applications De Recherche Scientifique
2-Ethoxy-N-methyl-6-{(E)-[2-(methylamino)phenyl]diazenyl}acridin-9-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its acridine core.
Medicine: Explored for its anticancer properties, as acridine derivatives are known to intercalate with DNA.
Industry: Utilized in the development of dyes and pigments due to its vibrant color.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-N-methyl-6-{(E)-[2-(methylamino)phenyl]diazenyl}acridin-9-amine involves its interaction with biological molecules:
Molecular Targets: It can intercalate with DNA, disrupting replication and transcription processes.
Pathways Involved: The compound may induce apoptosis in cancer cells by interfering with DNA function.
Comparaison Avec Des Composés Similaires
2-Ethoxy-N-methyl-6-{(E)-[2-(methylamino)phenyl]diazenyl}acridin-9-amine can be compared with other acridine derivatives:
Similar Compounds: Acridine orange, acriflavine, and proflavine.
Uniqueness: The presence of the ethoxy and methylamino groups provides unique chemical properties and potential biological activities not found in other acridine derivatives.
Propriétés
Numéro CAS |
578709-85-0 |
|---|---|
Formule moléculaire |
C23H23N5O |
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
2-ethoxy-N-methyl-6-[[2-(methylamino)phenyl]diazenyl]acridin-9-amine |
InChI |
InChI=1S/C23H23N5O/c1-4-29-16-10-12-19-18(14-16)23(25-3)17-11-9-15(13-22(17)26-19)27-28-21-8-6-5-7-20(21)24-2/h5-14,24H,4H2,1-3H3,(H,25,26) |
Clé InChI |
DFLHKKCZFHNYMA-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=C(C3=C(C=C(C=C3)N=NC4=CC=CC=C4NC)N=C2C=C1)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N~1~-[(4-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12582659.png)
![4-[(4-tert-Butyl-2,6-dimethylphenoxy)methyl]pyridine](/img/structure/B12582660.png)
![Cyclohexanecarboxamide, N-[2-[(4-hydroxyphenyl)thio]ethyl]-](/img/structure/B12582664.png)
![4-{[(1R)-2-Hydroxy-1-phenylethyl]amino}pent-3-en-2-one](/img/structure/B12582680.png)
![6-Chloro-3-(6-phenylpyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12582685.png)
![Acetamide,N-cyclopropyl-2-[(8,9,10,11-tetrahydro-5,9-dimethyl[1]benzothieno[3,2-E]-1,2,4-triazolo[4,3-C]pyrimidin-3-YL)thio]-](/img/structure/B12582687.png)
![1-[(2S,3R,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione](/img/structure/B12582700.png)
![4-[(R)-Ethenesulfinyl]-1-fluoro-2-methylbenzene](/img/structure/B12582701.png)


![2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-(3-methylbutyl)acetamide](/img/structure/B12582712.png)
